molecular formula C63H54O15Pd2 B6292802 Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97% CAS No. 1196118-15-6

Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%

Cat. No. B6292802
CAS RN: 1196118-15-6
M. Wt: 1263.9 g/mol
InChI Key: ZDZRMDLJKASIRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/3C21H18O5.2Pd/c31-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h33-14H,1-2H3;;/b3*9-3+,10-4+;;; . This indicates the presence of 3 units of C21H18O5 and 2 units of Palladium (Pd) in the molecule.


Physical And Chemical Properties Analysis

The compound has a high molecular weight of 1263.95g/mol . It has a high complexity of 499 and a topological polar surface area of 209A^2 . It also has a high heavy atom count of 80 .

Scientific Research Applications

Catalyst in Chemical Reactions

This compound acts as a catalyst for several reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Suzuki Cross-Coupling

The compound is used as a catalyst in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Heck Coupling

It is also used in Heck coupling reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Arylation

The compound is used in arylation reactions . Arylation is the process or result of adding an aryl group to a substrate.

Buchwald-Hartwig Amination

It is used in Buchwald-Hartwig amination reactions . This reaction is a chemical reaction that involves the coupling of an aryl halide and an amine to give an aniline.

Fluorination

The compound is used in fluorination reactions . Fluorination is the process of introducing fluorine into a compound.

Synthesis of Azepane

Tris(dibenzylideneacetone)dipalladium(0) participates in the synthesis of azepane . Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom.

Mechanism of Action

Target of Action

It is known that palladium-based compounds often target various biochemical reactions as catalysts .

Mode of Action

This compound acts as a catalyst for several reactions . It facilitates oxidative addition reactions, which are fundamental steps in many palladium-catalyzed transformations . The compound’s interaction with its targets involves the formation of a complex that can undergo various transformations, leading to changes in the structure and properties of the target molecules .

Biochemical Pathways

It is known to catalyze several reactions, including suzuki cross-coupling, heck coupling, arylation, buchwald-hartwig amination, and fluorination . These reactions are involved in various biochemical pathways, leading to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it facilitates the transformation of target molecules, leading to the synthesis of various organic compounds . These compounds could have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and the presence of other substances that can interact with the compound or the reactions it catalyzes. For instance, the efficiency of palladium-catalyzed reactions can be affected by the concentration of the palladium catalyst, the presence of ligands, and the reaction conditions .

properties

IUPAC Name

[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZRMDLJKASIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H54O15Pd2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1263.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium

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